molecular formula C12H11Br B14226961 Azulene, 1-bromo-3-ethyl- CAS No. 823788-65-4

Azulene, 1-bromo-3-ethyl-

Cat. No.: B14226961
CAS No.: 823788-65-4
M. Wt: 235.12 g/mol
InChI Key: BBVDWSGUZINYOP-UHFFFAOYSA-N
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Description

Azulene, 1-bromo-3-ethyl- is a derivative of azulene, an aromatic hydrocarbon known for its unique chemical structure and interesting biological properties. Azulene itself is characterized by its deep blue color, which is unusual for hydrocarbons.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-bromo-3-ethyl-azulene typically involves the bromination of 3-ethyl-azulene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods: This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other hazardous reagents .

Chemical Reactions Analysis

Types of Reactions: 1-bromo-3-ethyl-azulene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding azulene derivatives with different functional groups.

    Reduction Reactions: The bromine atom can be reduced to form 3-ethyl-azulene.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-bromo-3-ethyl-azulene has several scientific research applications:

Mechanism of Action

The mechanism by which 1-bromo-3-ethyl-azulene exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways. For instance, azulene derivatives have been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins, key mediators of inflammation . This suggests that 1-bromo-3-ethyl-azulene may exert anti-inflammatory effects through a similar mechanism.

Comparison with Similar Compounds

Uniqueness: 1-bromo-3-ethyl-azulene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

823788-65-4

Molecular Formula

C12H11Br

Molecular Weight

235.12 g/mol

IUPAC Name

1-bromo-3-ethylazulene

InChI

InChI=1S/C12H11Br/c1-2-9-8-12(13)11-7-5-3-4-6-10(9)11/h3-8H,2H2,1H3

InChI Key

BBVDWSGUZINYOP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C2C1=CC=CC=C2)Br

Origin of Product

United States

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